molecular formula C13H14O6 B8038963 Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate

Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate

Cat. No.: B8038963
M. Wt: 266.25 g/mol
InChI Key: RKQLGLJLPQFHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate is an organic compound with a complex structure that includes both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate typically involves the esterification of 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as p-toluenesulfonic acid can be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the

Properties

IUPAC Name

methyl 4-[3-(2-hydroxyethoxy)phenyl]-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-18-13(17)12(16)8-11(15)9-3-2-4-10(7-9)19-6-5-14/h2-4,7,14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQLGLJLPQFHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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